molecular formula C18H15BrN2O3 B11329061 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide

Cat. No.: B11329061
M. Wt: 387.2 g/mol
InChI Key: PNLHGVFZISTKHT-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Erlenmeyer-Plochl reaction, which involves the cyclization of an α-amino ketone with an aldehyde in the presence of an acid catalyst . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The ethoxybenzamide group further enhances its solubility and interaction with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C18H15BrN2O3/c1-2-23-15-9-5-13(6-10-15)18(22)20-17-11-16(21-24-17)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,22)

InChI Key

PNLHGVFZISTKHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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